molecular formula C15H12FN3O2 B11789933 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline

3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11789933
M. Wt: 285.27 g/mol
InChI Key: FXULCFHCVWJGNI-UHFFFAOYSA-N
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Description

3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the reaction of 2-fluorophenol with a suitable methylating agent to form 2-fluorophenylmethyl ether. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is cyclized with carbon disulfide to form the oxadiazole ring. Finally, the oxadiazole is coupled with aniline to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-((2-Fluorophenoxy)methyl)benzaldehyde: This compound shares the 2-fluorophenoxy group but differs in the presence of a benzaldehyde group instead of the oxadiazole ring.

    2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar in having a fluorophenyl group but with additional trifluoromethyl substitution.

    3-Fluoro-5-(trifluoromethyl)benzaldehyde: Another fluorophenyl compound with trifluoromethyl substitution.

Uniqueness

3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds without the oxadiazole ring.

Properties

Molecular Formula

C15H12FN3O2

Molecular Weight

285.27 g/mol

IUPAC Name

3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C15H12FN3O2/c16-12-6-1-2-7-13(12)20-9-14-18-19-15(21-14)10-4-3-5-11(17)8-10/h1-8H,9,17H2

InChI Key

FXULCFHCVWJGNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NN=C(O2)C3=CC(=CC=C3)N)F

Origin of Product

United States

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